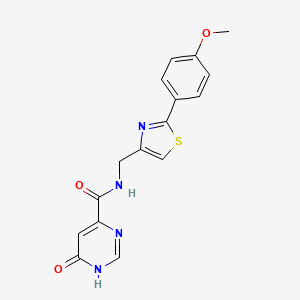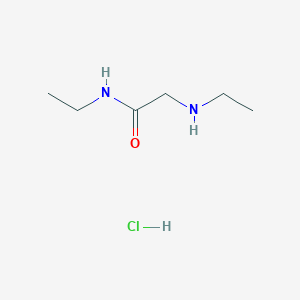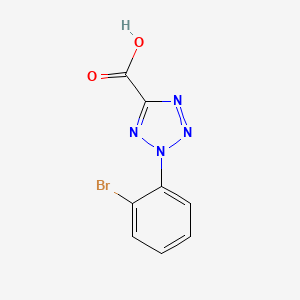
3-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential use in scientific research due to its unique properties.
Scientific Research Applications
3-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide has been used in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. It has also been used as a tool in the study of protein-protein interactions, particularly in the field of drug discovery.
Mechanism of Action
The exact mechanism of action of 3-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, including histone deacetylases and heat shock protein 90. This inhibition can lead to changes in gene expression and protein function, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. It has also been shown to alter the expression of certain genes involved in cell growth and differentiation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively target these molecules and study their function. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 3-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide. One area of focus is the development of more potent and selective analogs of the compound for use in therapeutic applications. Another direction is the study of its effects on other cellular pathways and processes. Additionally, researchers may investigate its potential use as a tool in the study of other protein-protein interactions.
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in scientific research. Its unique properties make it a valuable tool for investigating various cellular processes and developing new therapies for diseases. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Synthesis Methods
The synthesis of 3-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide involves the reaction of 3-bromoaniline with N,N-dimethyl-4-piperidone and dimethylsulfamoyl chloride in the presence of a base. The resulting intermediate is then treated with benzoyl chloride to yield the final product.
properties
IUPAC Name |
3-bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O3S/c1-18(2)23(21,22)19-8-6-12(7-9-19)11-17-15(20)13-4-3-5-14(16)10-13/h3-5,10,12H,6-9,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGOXCHKRUEZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyano-4-fluoro-N-[3-(propan-2-yloxy)propyl]aniline](/img/structure/B2862261.png)


![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2862267.png)


![ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2862272.png)
![(3Z)-1-benzyl-3-{[(3-chlorophenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2862273.png)

![5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B2862276.png)

![5-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2862278.png)
